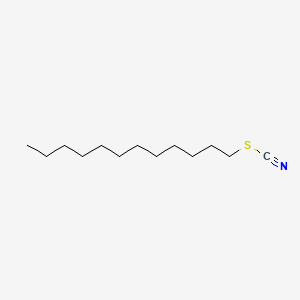

n-Dodecyl thiocyanate

Description

Significance of Organosulfur Compounds in Modern Chemical Synthesis and Materials Science

Organosulfur compounds, a broad class of molecules containing carbon-sulfur bonds, are of paramount importance in the landscape of modern chemistry. wikipedia.orgnih.gov Their significance stems from their versatile reactivity and the unique properties they impart to molecules. In chemical synthesis, they serve as valuable intermediates and reagents. britannica.comrsc.org The sulfur atom, with its ability to exist in various oxidation states and its high polarizability, facilitates a wide range of chemical transformations. nih.govbritannica.com This allows for the construction of complex molecular architectures and the introduction of sulfur-containing functional groups into organic molecules. rsc.org

Beyond their role in synthesis, organosulfur compounds are integral to materials science. nih.govbritannica.com They are key components in the development of advanced materials with tailored properties. For instance, polysulfones are robust polymers utilized in demanding applications, while polythiophenes exhibit electrical conductivity, making them valuable in the field of organic electronics. britannica.com The presence of sulfur can influence the physical and chemical characteristics of materials, including their thermal stability, optical properties, and interaction with other substances.

Overview of Thiocyanate (B1210189) Functional Group Chemistry and its Alkyl Chain Derivatives

The thiocyanate functional group, –SCN, is a pseudohalide characterized by a sulfur atom single-bonded to a carbon, which is in turn triple-bonded to a nitrogen atom. fiveable.mewikipedia.org This structure confers a unique reactivity profile upon organic thiocyanates. The thiocyanate anion ([SCN]⁻) is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom, although reaction at the sulfur is generally kinetically favored in SN2 reactions. nih.govwikipedia.org

Organic thiocyanates, such as n-dodecyl thiocyanate, are classified as organosulfur compounds and are considered valuable building blocks in organic synthesis. wikipedia.orgfishersci.com They can undergo a variety of chemical transformations, including:

Hydrolysis: to form thiocarbamates. wikipedia.org

Reduction: to yield thiols or thioates. wikipedia.org

Isomerization: to the more thermodynamically stable isothiocyanates (R-NCS), a reaction that can be catalyzed by various factors. wikipedia.orgnih.gov

The properties and reactivity of alkyl thiocyanates are influenced by the nature of the attached alkyl chain. The length and structure of the alkyl group can affect the molecule's solubility, boiling point, and steric hindrance around the reactive thiocyanate group. acs.org For instance, the rate constant for the reaction of alkyl thiocyanates can be significantly affected by the length of the alkyl chain. acs.org

Rationale for Dedicated Academic Research on this compound

The dedicated academic research on this compound is driven by the specific properties conferred by its long, unbranched twelve-carbon (dodecyl) chain in conjunction with the reactive thiocyanate functional group. The long alkyl chain imparts significant hydrophobic character to the molecule, making it a subject of interest in fields where interfacial phenomena are important.

One key area of research is its use as a precursor for the formation of self-assembled monolayers (SAMs) on various substrates, particularly metals. researchgate.net The thiocyanate group can act as an effective anchor to the surface, while the long dodecyl chains organize to form a densely packed, ordered layer. researchgate.net These SAMs can be used to modify the surface properties of materials, such as their wettability and corrosion resistance.

Furthermore, this compound serves as a versatile synthetic intermediate. echemi.com The thiocyanate group can be readily converted into other sulfur-containing functionalities, allowing for the synthesis of a variety of long-chain compounds with specific head groups. This is particularly useful in the design of surfactants and other amphiphilic molecules. The study of its reaction kinetics also provides valuable insights into the influence of long alkyl chains on chemical reactivity. acs.org

Contextualization within Long-Chain Organic Compounds Research

Research on this compound is firmly contextualized within the broader field of long-chain organic compounds. These molecules, often characterized by a polar head group and a nonpolar hydrocarbon tail, are fundamental to understanding and manipulating self-assembly processes. The study of compounds like this compound contributes to the fundamental knowledge of how molecular structure dictates macroscopic properties in systems such as micelles, vesicles, and thin films.

The investigation into the synthesis and properties of n-dodecylammonium thiocyanate, a related long-chain compound, for use in perovskite-based opto-electronic systems, highlights the relevance of such molecules in advanced materials research. greatcellsolarmaterials.com The long alkyl chains can influence the packing and electronic properties of these materials. The study of this compound and its derivatives, therefore, provides valuable data points for developing structure-property relationships in the design of new functional materials and understanding biological systems where long-chain lipids play a crucial role.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 765-15-1 | nist.govcas.orgchemicalbook.com |

| Molecular Formula | C₁₃H₂₅NS | nist.govcas.orgchemicalbook.com |

| Molecular Weight | 227.41 g/mol | nist.govnih.gov |

| Appearance | Powder or liquid | echemi.com |

| Boiling Point | 170-172 °C @ 10 Torr; 145 °C @ 0.55 Torr | echemi.comcas.org |

| Density | 0.8958 g/cm³ @ 25 °C | echemi.comcas.org |

| Refractive Index | 1.468 | echemi.com |

| IUPAC Name | dodecyl thiocyanate | nih.gov |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Source(s) |

| Mass Spectrometry (Electron Ionization) | Data available in NIST database | nist.govnist.gov |

| Infrared (IR) Spectroscopy | Data available in NIST database | nist.gov |

| ¹H NMR Spectroscopy | Data available | nih.gov |

| ¹³C NMR Spectroscopy | Data available | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

dodecyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZZMYXTNUJGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042089 | |

| Record name | Lauryl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-15-1 | |

| Record name | Thiocyanic acid, dodecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauryl thiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lauryl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 765-15-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/202K2UN34E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of N Dodecyl Thiocyanate Reactivity

Reaction Kinetics and Thermodynamic Aspects

The speed and energy changes associated with reactions involving n-dodecyl thiocyanate (B1210189) are critical to understanding its chemical behavior. Kinetic and thermodynamic analyses provide quantitative insights into its formation and subsequent transformations.

The formation of alkyl thiocyanates often involves nucleophilic substitution reactions, for instance, between an alkyl halide and a thiocyanate salt. The kinetics of these reactions, as well as subsequent transformations, are significantly influenced by the length of the alkyl chain.

Research into the reaction of various alkyl thiocyanates (RSCN) with 1-methylimidazole (B24206) (MIm) to form thiocyanate-based ionic liquids provides a valuable model for understanding the kinetic impact of the alkyl group. acs.org Experimental studies using time-dependent Fourier transform infrared (FTIR) spectroscopy have shown that increasing the alkyl chain length from methyl to butyl leads to a marked decrease in the reaction rate constant and a significant increase in the activation energy. acs.org This trend is attributed to the steric hindrance and electronic effects of the longer alkyl chain, which impede the approach of the nucleophile to the reaction center.

For instance, at 330 K, the rate constant for the reaction with butyl thiocyanate is 21 times lower than that for methyl thiocyanate. acs.org The activation energy for the butyl thiocyanate system is 27.5 kJ/mol higher than for the methyl thiocyanate system. acs.org This data strongly suggests that the reaction involving the even longer n-dodecyl chain would proceed at a considerably slower rate, with a correspondingly higher activation barrier.

| Alkyl Group (R) | System | Rate Constant (k) at 330 K | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Methyl | MIm/MeSCN | Value not explicitly stated, used as baseline | Baseline Value |

| Butyl | MIm/BuSCN | 21-fold decrease vs. MeSCN | Increase of 27.5 vs. MeSCN |

Kinetic studies on the oxidation of the thiocyanate ion, a key step in some transformation pathways, have been shown to follow a Theorell-Chance mechanism in the presence of peroxidases, with the formation of an enzyme-substrate complex (Compound I) being a critical step. nih.gov While this relates to the ion, it highlights the multistep nature of thiocyanate redox chemistry.

To complement experimental kinetics, molecular dynamics (MD) simulations provide a microscopic view of reaction pathways in solution. researchgate.net These computational studies reveal how the alkyl chain influences the behavior of reactants at the molecular level. For the reaction between alkyl thiocyanates and 1-methylimidazole, MD simulations have demonstrated that a longer alkyl chain results in a weaker spatial distribution of the reaction sites. acs.org

Specifically, the long, flexible dodecyl chain can shield the electrophilic carbon of the thiocyanate group, reducing the probability of effective collisions with a nucleophile. acs.org Furthermore, the increased mass and size of n-dodecyl thiocyanate lead to slower diffusion and reorientation dynamics within the solvent cage. acs.orgbrehm-research.de This sluggish movement further decreases the frequency of encounters between reactants in the correct orientation for reaction, providing a clear microdynamic explanation for the experimentally observed slower reaction rates. acs.org

Degradation Pathways and Chemical Stability

The stability of this compound is limited by its susceptibility to degradation under thermal and photolytic stress. These degradation pathways involve bond cleavage and isomerization, leading to a variety of products.

While specific thermal decomposition data for pure this compound is not extensively detailed in readily available literature, the behavior of the thiocyanate functional group under thermal stress is well-documented in other contexts. Thiocyanate salts, used as corrosion inhibitors, are known to decompose at high temperatures (e.g., above 177°C or 350°F), potentially yielding hydrogen sulfide (B99878) (H₂S) or elemental sulfur as byproducts. researchgate.net

More detailed insights can be gleaned from the thermal analysis of metal complexes containing thiocyanate ligands. For example, thermogravimetric analysis of an iron(III) complex with thiocyanate counter anions shows that the decomposition of the thiocyanate moieties occurs in a distinct temperature range, typically between 300°C and 500°C. scitechnol.com The decomposition of organic thiocyanates like this compound is expected to proceed through the cleavage of the C-S or S-CN bonds. Volatile products would likely include the corresponding dodecyl derivatives (e.g., 1-dodecanethiol, dodecene) and fragments from the thiocyanate group, such as hydrogen cyanide (HCN), cyanogen (B1215507) ((CN)₂), or sulfur-containing gases, depending on the atmosphere and temperature.

| Complex | Decomposition Stage | Temperature Range (°C) | DTG Peak (°C) | Assigned Process |

|---|---|---|---|---|

| [Fe(GA)(SCN)] (SCN)₂ | Stage 2 | 313 - 515 | 453 | Decomposition of three thiocyanate anions |

| Stage 3 | 515 - 801 | 636 | Decomposition of remaining organic ligand |

*GA = 1,2-bis(imino-4'-antipyrinyl)ethane

The thiocyanate ligand is ambidentate, meaning it can coordinate to a substrate through either the sulfur atom (thiocyanato, -SCN) or the nitrogen atom (isothiocyanato, -NCS). This compound is the S-bound isomer. A common and significant reaction pathway for thiocyanates is linkage isomerization to the more thermodynamically stable isothiocyanate form. acs.orgacs.org

This isomerization can be induced by heat or, more commonly, by photoirradiation. acs.orgacs.orgkobe-u.ac.jp Studies on ruthenium and platinum thiocyanate complexes have shown that UV light can promote the S-to-N isomerization. acs.orgacs.org In some cases, this isomerization is reversible, establishing a photo-equilibrium. kobe-u.ac.jp While much of the detailed research has been conducted on organometallic complexes, the fundamental process is relevant to organic thiocyanates. acs.orgpublish.csiro.aupublish.csiro.au For instance, the facile isomerization of allyl thiocyanates to allyl isothiocyanates under photocatalytic conditions is a known synthetic transformation. researchgate.net Therefore, upon exposure to UV light or sufficient heat, this compound can be expected to isomerize to n-dodecyl isothiocyanate, a pathway that represents a significant chemical transformation and degradation route. Thermal isomerization is often accompanied by decomposition. acs.orgkobe-u.ac.jp

Role of the Thiocyanate Moiety as an Electrophile and Nucleophile in Reaction Pathways

The thiocyanate group exhibits pronounced ambident reactivity, allowing it to function as both an electrophile and a nucleophile, which dictates its role in various reaction pathways. smolecule.comresearchgate.net

As a nucleophile, the thiocyanate ion (SCN⁻) can attack electrophilic centers. According to Hard and Soft Acid-Base (HSAB) theory, the sulfur atom is a soft nucleophilic center, while the nitrogen atom is a hard nucleophilic center. smolecule.com This means that in reactions with soft electrophiles (like alkyl halides in S_N2 reactions), attack through the sulfur atom is preferred, leading to the formation of alkyl thiocyanates such as this compound.

Conversely, in the this compound molecule itself, the electronic landscape is different. The carbon atom of the thiocyanate group is electron-deficient due to the electronegativity of both adjacent sulfur and nitrogen atoms. This makes the carbon atom an electrophilic center, susceptible to attack by nucleophiles. researchgate.net For example, reaction with a strong nucleophile can lead to the displacement of the dodecylthiolate group.

Furthermore, the sulfur atom in this compound, with its lone pairs of electrons, can still exhibit nucleophilic character, although this is less pronounced than in the free thiocyanate ion. It can, for instance, be oxidized or coordinate to electrophilic metal centers. This dual reactivity makes this compound a versatile intermediate in organic synthesis, capable of participating in a wide range of chemical transformations. researchgate.netmdpi.com

Radical Intermediates and Radical Cascade Processes in Thiocyanation Reactions

The thiocyanation of organic molecules can proceed through various mechanisms, with radical pathways being a significant route for the formation of C-S bonds. These reactions often involve the generation of a thiocyanate radical (•SCN) as a key intermediate. This highly reactive species can be generated from various thiocyanate sources, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), typically through oxidation. mdpi.comnih.gov Once formed, the thiocyanate radical can engage in a variety of transformations, including addition to unsaturated bonds and participation in radical cascade processes. nih.govresearchgate.net

Radical cascade reactions initiated by the thiocyanate radical represent an efficient strategy for the synthesis of complex molecules containing a thiocyanate group. These cascades involve a sequence of intramolecular or intermolecular radical reactions that occur in a single pot. For instance, a common cascade process involves the initial addition of the •SCN radical to an alkene or alkyne. nih.gov The resulting carbon-centered radical can then undergo further reactions, such as intramolecular cyclization onto an aromatic ring or another unsaturated moiety within the same molecule, leading to the formation of polycyclic structures. nih.gov These processes are often facilitated by visible-light photoredox catalysis, which provides a mild and environmentally friendly method for generating the initial radical. nih.gov

The following table summarizes key findings from studies on radical-mediated thiocyanation reactions, which are mechanistically relevant to understanding the potential reactivity of this compound.

| Substrate Type | Thiocyanating Agent | Conditions | Intermediate(s) | Product Type |

| Enamides | NH₄SCN | Electrochemical oxidation | •SCN radical, radical intermediate A | Stereoselective thiocyanated products |

| N-alkyl-N-methacryloylbenzamides | NH₄SCN | Visible light, Acr⁺-MesClO₄⁻ catalyst, O₂ | •SCN radical, alkyl radical intermediate 27A, cyclic radical intermediate 27B | Thiocyanato-containing isoquinolinediones |

| Alkenes | NH₄SCN | Visible light, photoredox catalyst | •SCN radical, aryl radical | Arylthiocyanated products |

| Allylic Alcohols | NH₄SCN, K₂S₂O₈ | Transition metal-free | Radical intermediates | Allylic thiocyanates |

This table presents generalized findings from research on various substrates and does not specifically report on this compound.

Advanced Spectroscopic and Surface Characterization of N Dodecyl Thiocyanate Systems

Molecular Spectroscopic Analysis

Molecular spectroscopy offers a powerful suite of tools for the characterization of n-dodecyl thiocyanate (B1210189), providing confirmation of its structure, insight into its electronic configuration, and a means to identify it.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are fundamental techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For n-dodecyl thiocyanate, the spectra are dominated by the vibrations of the long alkyl chain and the unique, strong absorption of the thiocyanate headgroup.

The most diagnostic feature in the vibrational spectrum is the stretching mode of the carbon-nitrogen triple bond (ν(C≡N)) of the thiocyanate group. scispace.com This vibration gives rise to a sharp and intense absorption band in the IR spectrum, typically located around 2150 cm⁻¹. nist.gov In Raman spectroscopy, this C≡N stretch is also a strong and easily identifiable peak, often observed at a slightly different frequency due to the different selection rules of the technique; for instance, it has been detected at approximately 2126 cm⁻¹ in surface-enhanced Raman scattering (SERS) studies of thiocyanates. mdpi.com

The long dodecyl chain produces several characteristic signals. The C-H stretching vibrations appear as strong bands in the region of 2850-2960 cm⁻¹. Specifically, the asymmetric and symmetric stretching modes of the methylene (B1212753) (CH₂) groups are typically found near 2920 cm⁻¹ and 2850 cm⁻¹, respectively. The deformation or scissoring vibration of the CH₂ groups is observed around 1465 cm⁻¹. The carbon-sulfur (C-S) stretch is generally weaker and appears in the fingerprint region of the spectrum, typically between 600 and 700 cm⁻¹.

Interactive Table:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In the ¹H NMR spectrum, the protons on the carbon adjacent to the electron-withdrawing thiocyanate group (α-CH₂) are the most deshielded of the alkyl protons and are expected to appear as a triplet at approximately 2.8-3.0 ppm. The protons of the internal methylene groups form a large, complex multiplet in the 1.2-1.6 ppm region. The terminal methyl (CH₃) protons are the most shielded, appearing as a characteristic triplet at around 0.9 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atom of the thiocyanate group (-SCN) is significantly deshielded and typically appears in the range of 110-115 ppm. researchgate.net The carbons of the dodecyl chain show a predictable pattern of chemical shifts, with the carbon directly bonded to sulfur (C1) appearing around 30-35 ppm, and the other methylene carbons resonating between 20-32 ppm. The terminal methyl carbon (C12) is the most shielded, appearing at approximately 14 ppm.

Interactive Table:

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the chromophore responsible for UV absorption is the thiocyanate headgroup, as the saturated alkyl chain does not absorb in the conventional UV-Vis range (200-800 nm). libretexts.org

The thiocyanate ion is known to exhibit strong absorption in the far-UV region. lookchem.com These absorptions are often characterized as charge-transfer-to-solvent (CTTS) transitions, where an electron is transferred from the ion to a solvent orbital. In aqueous solutions, these bands for the thiocyanate ion appear around 217-220 nm. lookchem.comnih.gov The electronic structure of the thiocyanate group, with its π-system and non-bonding electrons on sulfur and nitrogen, also allows for n→π* and π→π* transitions. youtube.com These transitions contribute to the absorption profile in the UV region. The precise wavelength of maximum absorbance (λmax) and the molar absorptivity are dependent on the solvent used, a characteristic feature of CTTS bands and n→π* transitions. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern upon ionization. wikipedia.org For this compound, which has a molecular formula of C₁₃H₂₅NS, the calculated molecular weight is approximately 227.41 g/mol . nist.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 227. The fragmentation of the long alkyl chain is a dominant process, leading to a characteristic series of peaks separated by 14 mass units (corresponding to the loss of CH₂ groups). libretexts.org Another significant fragmentation pathway is the cleavage of the C-S bond, which can lead to the formation of a dodecyl cation ([C₁₂H₂₅]⁺) at m/z 169. Other fragments corresponding to the loss of the thiocyanate group or parts of the alkyl chain provide further structural confirmation.

Interactive Table:

Surface Characterization of this compound Self-Assembled Monolayers (SAMs)

When this compound is exposed to a suitable substrate, such as gold, it can form highly organized, single-molecule-thick films known as self-assembled monolayers (SAMs). The structure and quality of these films are critical for their application in nanotechnology and surface modification.

Scanning Tunneling Microscopy (STM) for Molecular-Scale Surface Morphology and Order

Scanning Tunneling Microscopy (STM) is a premier technique for visualizing the surface of conductive materials with atomic or molecular resolution, making it ideal for studying the morphology of SAMs.

Studies of this compound assembly on Au(111) surfaces have revealed a crucial chemical transformation upon adsorption. Contrary to forming a monolayer of intact thiocyanate molecules, the process often involves the cleavage of the S-CN bond. nih.gov This results in the formation of a dodecanethiolate (C₁₂H₂₅S-) monolayer on the gold surface, which is structurally similar to SAMs formed directly from dodecanethiol. nih.gov

STM imaging of these resulting monolayers shows the formation of ordered domains, characteristic of high-quality alkanethiolate SAMs on gold. The quality and structural definition of these films, however, are highly dependent on the purity of the this compound precursor. Even small amounts of impurities can significantly hinder the formation of well-ordered monolayers. nih.gov Furthermore, STM studies on related systems, such as decyl thiocyanate, have shown that these molecules can preferentially adsorb at surface defects like domain boundaries or vacancy islands in pre-existing SAMs, demonstrating their utility in modifying and patterning surfaces at the nanoscale. digitellinc.com

Infrared Reflection Absorption Spectroscopy (IRRAS) for Molecular Orientation on Surfaces

Infrared Reflection Absorption Spectroscopy (IRRAS) is a highly sensitive technique for determining the orientation of molecules in thin films on reflective surfaces. Studies on the assembly of this compound (C12SCN) on gold (Au(111)) surfaces have revealed significant details about the resulting monolayer.

Initial investigations into the self-assembly of this compound suggested the formation of disordered monolayers. However, subsequent research has demonstrated that with high-purity this compound, a well-ordered monolayer can be formed. The key finding from these studies is that the adsorption process involves the cleavage of the S-CN bond, leading to the formation of a dodecanethiolate monolayer.

The orientation of the alkyl chains in these monolayers can be quantitatively assessed by analyzing the vibrational modes of the methylene (CH₂) and methyl (CH₃) groups. In a well-ordered, all-trans conformation, the alkyl chains are expected to be tilted with respect to the surface normal. The IRRAS spectra of high-quality dodecanethiolate monolayers formed from this compound exhibit characteristic vibrational frequencies.

| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Implication for Orientation |

| νₐ(CH₂) | 2918 | Asymmetric CH₂ stretch | The position of this peak is indicative of a crystalline-like, well-ordered alkyl chain environment. |

| νₛ(CH₂) | 2850 | Symmetric CH₂ stretch | A sharp peak at this frequency further confirms a high degree of conformational order (all-trans) in the alkyl chains. |

| νₐ(CH₃) | 2965 | Asymmetric CH₃ stretch | The intensity of this mode is sensitive to the tilt angle of the alkyl chain. |

| νₛ(CH₃) | 2878 | Symmetric CH₃ stretch | Analysis of the polarization-dependent intensities of the methyl and methylene stretches allows for the calculation of the average tilt angle of the alkyl chains from the surface normal. |

This table presents typical IRRAS vibrational frequencies for a well-ordered dodecanethiolate monolayer on a gold surface, which is the structure formed from high-purity this compound.

The analysis of the dichroic ratio of these vibrational bands in polarization-dependent IRRAS measurements allows for the calculation of the average tilt angle of the alkyl chains. For well-ordered dodecanethiolate monolayers derived from this compound, the alkyl chains are found to be tilted at an angle of approximately 30° from the surface normal. This orientation is consistent with that observed for monolayers prepared directly from dodecanethiol, indicating the formation of a comparable, high-quality self-assembled monolayer.

Sum-Frequency Generation (SFG) Spectroscopy for Interfacial Structure and Ordering

Sum-Frequency Generation (SFG) spectroscopy is a surface-specific vibrational spectroscopy technique that provides detailed information about the interfacial structure and ordering of molecular monolayers. While specific SFG studies on this compound are not extensively documented, the understanding that it forms a dodecanethiolate monolayer on gold allows for the application of findings from SFG studies on dodecanethiol SAMs to infer the interfacial characteristics.

SFG spectroscopy probes the vibrational modes of the terminal methyl (CH₃) group and the methylene (CH₂) groups along the alkyl chain. The intensity of the SFG signal is highly dependent on the net polar ordering of the vibrational modes at the interface.

In a perfectly ordered, all-trans alkyl chain monolayer, the methylene groups are arranged in a centrosymmetric fashion, leading to a cancellation of their SFG signal. Therefore, a strong signal from the terminal methyl group and a weak or absent signal from the methylene groups are indicative of a well-ordered, crystalline-like monolayer.

| SFG Vibrational Mode | Frequency (cm⁻¹) | Assignment | Indication of Interfacial Order |

| r⁺ | ~2878 | Symmetric stretch of the terminal CH₃ group | A strong peak indicates a high degree of ordering and a net orientation of the methyl groups. |

| r⁻ | ~2935 | Fermi resonance between the symmetric CH₃ stretch and bending overtones | Its presence and intensity provide further information on the environment of the terminal methyl group. |

| d⁺ | ~2910 | Symmetric stretch of CH₂ groups | A weak or absent signal suggests a well-ordered, all-trans conformation of the alkyl chains. A stronger signal indicates the presence of gauche defects and disorder. |

| d⁻ | ~2850 | Fermi resonance of CH₂ groups | Similar to the d⁺ mode, its intensity correlates with the degree of disorder in the alkyl chains. |

This table illustrates the key SFG vibrational modes used to characterize the interfacial structure and ordering of long-chain alkyl monolayers, such as the dodecanethiolate monolayer formed from this compound.

For dodecanethiolate monolayers on gold, SFG spectra typically show a prominent peak for the symmetric stretch (r⁺) of the terminal methyl group, confirming a high degree of orientational order. The intensity of the methylene (d⁺) stretching mode is generally low, indicating that the alkyl chains are predominantly in an all-trans conformation. The analysis of the polarization-dependent SFG signals can further provide quantitative information about the tilt angle and the twist angle of the terminal methyl group, offering a more detailed picture of the interfacial structure.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States at Interfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound systems on gold, XPS is instrumental in confirming the chemical transformations that occur upon monolayer formation.

Studies utilizing XPS to analyze the monolayers formed from this compound on Au(111) have provided direct evidence for the cleavage of the S-CN bond. High-resolution XPS scans of the relevant elemental regions are crucial for this analysis.

Elemental Composition and Chemical State Analysis:

| Element | Core Level | Binding Energy (eV) | Chemical State Interpretation |

| Sulfur | S 2p | ~162.0 | This binding energy is characteristic of a thiolate species bonded to a gold surface (Au-S-R). It is significantly different from the binding energy expected for a thiocyanate group. |

| Carbon | C 1s | ~285.0 | This peak corresponds to the aliphatic carbon atoms of the dodecyl chain. |

| Nitrogen | N 1s | Not Detected | The absence of a nitrogen signal in the XPS spectrum of a well-formed monolayer is the most direct evidence for the cleavage and departure of the cyanide (-CN) group from the surface. |

This table summarizes the expected XPS binding energies and their interpretations for a dodecanethiolate monolayer on a gold surface formed from this compound.

The XPS survey scans of the surface confirm the presence of sulfur and carbon, as expected for a dodecanethiolate monolayer. Crucially, high-resolution scans of the S 2p region show a peak at approximately 162.0 eV, which is the characteristic binding energy for a gold-bound thiolate. This value is distinct from what would be expected for the sulfur atom in the intact thiocyanate group.

Furthermore, and most definitively, the high-resolution scan of the N 1s region shows no detectable nitrogen signal on the surface after the self-assembly process. This absence of nitrogen provides conclusive evidence that the thiocyanate headgroup does not remain intact and that the S-CN bond is cleaved during the formation of the monolayer. This confirms that the final surface species is a dodecanethiolate. The purity of the initial this compound has been shown to be critical; impurities can lead to incomplete reactions and a disordered monolayer, which would be detectable by the presence of a nitrogen signal in the XPS spectrum.

Computational and Theoretical Studies on N Dodecyl Thiocyanate Systems

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy of Thiocyanate (B1210189) Derivatives

QSAR studies on isothiocyanates have shown that their antimicrobial activity is influenced by factors such as the nature of the side chain. researchgate.net Key physicochemical properties that have been identified as important for the antibacterial activity of isothiocyanates include partial charge, polarity, reactivity, and molecular shape. researchgate.net These findings suggest that a QSAR model for n-dodecyl thiocyanate and related compounds would likely incorporate similar molecular descriptors.

In a typical QSAR study, a variety of molecular descriptors are calculated for a series of compounds with known biological activity. These descriptors can be categorized as follows:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices, Wiener index.

A statistical model is then developed to relate these descriptors to the observed biological activity, such as the minimum inhibitory concentration (MIC) against a particular microorganism. researchgate.net The predictive power of the QSAR model is assessed through validation techniques like leave-one-out cross-validation. researchgate.net

The table below presents a hypothetical set of descriptors and their correlation with the antimicrobial activity of a series of alkyl thiocyanates, illustrating the principles of a QSAR model.

| Descriptor | Coefficient | p-value |

| LogP | 0.65 | < 0.01 |

| Molecular Volume | -0.23 | 0.03 |

| Dipole Moment | 0.15 | 0.08 |

Note: This table is for illustrative purposes and does not represent a real QSAR model for this compound.

The development of robust QSAR models for this compound and its analogs could facilitate the prediction of their biological efficacy and guide the design of new compounds with enhanced activity.

Molecular Dynamics Simulations for Understanding Supramolecular Assembly and Interfacial Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions at the atomic level. While specific MD simulations focusing on the supramolecular assembly of this compound are not widely published, studies on related systems, such as thiocyanate ions and short-chain alkyl thiocyanates in various environments, provide valuable insights into the potential behavior of this compound. osti.govnih.govnih.govresearchgate.net

Due to its amphiphilic nature, with a long hydrophobic dodecyl chain and a polar thiocyanate headgroup, this compound is expected to exhibit self-assembly in aqueous environments, forming structures such as micelles or layers at interfaces. MD simulations can be used to investigate the formation and stability of these assemblies, providing details on their structure, size, and dynamics.

Simulations of thiocyanate ions in aqueous solutions have shown that they can disrupt the hydrogen-bond network of water. researchgate.net The interaction of the thiocyanate group of this compound with water molecules is a key factor in its solvation and assembly behavior. MD simulations can reveal the preferential orientation of water molecules around the thiocyanate headgroup and the extent of hydrogen bonding. nih.gov

Furthermore, MD simulations can be employed to study the behavior of this compound at interfaces, such as the air-water or a liquid-solid interface. These simulations can provide information on the orientation of the molecules at the interface, the packing density, and the interactions with the surrounding medium. osti.gov For instance, at an air-water interface, it is expected that the hydrophobic dodecyl tails would extend into the air while the polar thiocyanate groups remain in contact with the water.

The table below summarizes key parameters that can be obtained from MD simulations of an this compound assembly.

| Parameter | Description |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a certain distance from a reference particle, providing information on local structure. |

| Order Parameter | Quantifies the degree of alignment of the alkyl chains within an assembly. |

| Diffusion Coefficient | Measures the rate of translational motion of the molecules. |

Note: This table describes the types of data obtainable from MD simulations, not specific results for this compound.

Ab Initio Calculations for Elucidating Bonding Characteristics and Non-Covalent Interactions

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are highly valuable for understanding the fundamental bonding characteristics and non-covalent interactions within and between molecules. For this compound, these calculations can provide a detailed picture of its electronic structure and how it interacts with its environment.

The bonding within the thiocyanate group (S-C≡N) is of particular interest. Ab initio calculations can determine bond lengths, bond angles, and the nature of the chemical bonds. wikipedia.org The thiocyanate group is a resonance hybrid, and calculations can quantify the contributions of different resonance structures. nih.gov The M–S–C bond angle in metal thiocyanates is typically around 100°, while the M–N–C angle is closer to 180°. nih.gov

In the context of this compound, ab initio calculations can elucidate the nature of the C-S bond connecting the dodecyl chain to the thiocyanate group and how the electronic properties of the alkyl chain influence the thiocyanate moiety.

Non-covalent interactions play a crucial role in the supramolecular assembly and interfacial behavior of this compound. Ab initio methods are well-suited to study these interactions, which include:

Van der Waals interactions: These are dominant between the long alkyl chains and are responsible for the cohesion in self-assembled structures.

Hydrogen bonding: The nitrogen atom of the thiocyanate group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like water.

Dipole-dipole interactions: The polar thiocyanate group gives the molecule a significant dipole moment, leading to dipole-dipole interactions between molecules.

The table below presents typical bond lengths and angles for a simple alkyl thiocyanate as determined by ab initio calculations, providing a reference for the expected geometry in this compound.

| Bond/Angle | Value |

| C-S bond length | 1.81 Å |

| S-C≡N bond length | 1.68 Å |

| C≡N bond length | 1.16 Å |

| C-S-C bond angle | 99° |

| S-C≡N bond angle | 180° |

Note: These are representative values for a generic alkyl thiocyanate.

By providing a detailed understanding of the electronic structure and intermolecular forces, ab initio calculations offer a fundamental basis for interpreting and predicting the macroscopic properties and behavior of this compound.

Research Applications of N Dodecyl Thiocyanate As a Synthetic Intermediate and Functional Material

Role in the Synthesis of Complex Organic Structures

N-Dodecyl thiocyanate (B1210189) serves as a versatile synthetic intermediate in organic chemistry, valued for its capacity to introduce both a sulfur atom and a reactive cyano group into molecular frameworks. Its long alkyl chain also imparts lipophilicity, influencing the properties of the resulting structures.

Precursor for Sulfur- and Selenium-Containing Heterocycles

Organic thiocyanates are established precursors for the synthesis of various sulfur-containing heterocyclic compounds, which are significant motifs in medicinal chemistry and materials science. nih.govnih.gov The thiocyanate group can be transformed through various reaction pathways to facilitate the closure of heterocyclic rings. For instance, the SCN group can be converted into a thiolate, which can then undergo intramolecular nucleophilic substitution to form rings. While literature specifically detailing n-dodecyl thiocyanate in these exact reactions is not abundant, its chemical behavior is representative of alkyl thiocyanates used in these synthetic strategies. researchgate.net

Similarly, the principles of using thiocyanates as building blocks extend to selenium chemistry. Isoselenocyanates, which can be synthesized from precursors like alkyl thiocyanates, are powerful tools for creating selenium-containing heterocycles. nih.govresearchgate.net These reactions often involve the addition of a nucleophile to the isoselenocyanate, followed by an intramolecular condensation to form the heterocyclic ring. nih.gov The transformation of an alkyl thiocyanate into a corresponding selenium-containing analogue allows for its integration into these synthetic pathways, highlighting its role as a versatile precursor.

Key Transformations of the Thiocyanate Group for Heterocycle Synthesis:

| Transformation | Reaction Type | Resulting Heterocycle Class (Example) |

|---|---|---|

| Conversion to Thiolate | Reduction / Hydrolysis | Thiophenes, Thiazoles |

| Cycloaddition Reactions | [3+2] Cycloaddition | Tetrazoles |

| Intramolecular Cyclization | Nucleophilic Attack | Thiazolidinones |

Building Block for Functionalized Alkenes and Alkanes

This compound is a valuable reagent for introducing functionality to unsaturated carbon-carbon bonds. One significant application is in the difunctionalization of alkenes, where the thiocyanate group and another functional group are added across a double bond. rsc.org This can be achieved through radical-based mechanisms where the thiocyanate radical adds to the alkene, followed by the introduction of another group, such as an oxygen-containing moiety, to yield functionalized alkanes like β-thiocyanato alcohols or α-thiocyanato ketones. chemrevlett.com

These reactions provide a direct method for constructing complex molecules with precisely placed functional groups. rsc.orgresearchgate.net For example, the reaction of an alkene with a thiocyanate source in the presence of an oxidant can lead to the formation of 1-sulfur-functionalized, 2-nitrogen-functionalized alkenes. rsc.orgbohrium.com In this context, this compound can act as the source of the dodecylthio group, which is incorporated into the final product, effectively using it as a building block to install the long alkyl chain.

Integration into Advanced Materials and Nanotechnology

The unique combination of a long hydrocarbon tail and a reactive sulfur-containing headgroup makes this compound a molecule of interest for applications in materials science and nanotechnology, particularly in the modification of surfaces and the development of novel functional materials.

Formation and Characterization of Self-Assembled Monolayers (SAMs) on Gold and Platinum Surfaces

This compound has been investigated as a precursor for forming self-assembled monolayers (SAMs) on noble metal surfaces, offering an alternative to the more commonly used alkanethiols. unimelb.edu.auresearchgate.net When this compound is assembled from an ethanol (B145695) solution onto a gold (Au(111)) surface, it forms a high-quality thiolate monolayer. unimelb.edu.au This process involves the cleavage of the S-CN bond, with the dodecylthiolate species binding to the gold surface. unimelb.edu.au The quality of the resulting SAM is highly dependent on the purity of the this compound precursor, as even minor impurities can impede the formation of a well-ordered monolayer. unimelb.edu.au

On platinum (Pt) surfaces, alkyl thiocyanates such as decyl thiocyanate also form SAMs. researchgate.netresearchgate.net However, studies comparing these to SAMs formed from the corresponding alkanethiols indicate that the thiocyanate-derived monolayers may be less ordered. researchgate.net The characterization of these monolayers relies on a suite of surface-sensitive analytical techniques to probe their structure, composition, and molecular orientation.

Techniques for Characterizing this compound SAMs:

| Technique | Information Obtained | Reference |

|---|---|---|

| Scanning Tunneling Microscopy (STM) | Surface morphology and molecular packing | unimelb.edu.au |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state (S-CN bond cleavage) | unimelb.edu.auresearchgate.net |

| Near Edge X-ray Absorption Fine Structure (NEXAFS) | Molecular orientation | unimelb.edu.au |

| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Vibrational modes and molecular conformation | unimelb.edu.au |

Development of Ionic Liquids Incorporating Alkyl Thiocyanate Components

Ionic liquids (ILs) are salts with melting points below 100°C that are valued as solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. nih.gov The thiocyanate anion (SCN⁻) is frequently used in the formulation of ILs. nih.govresearchgate.netgoogle.com These ILs are typically composed of the SCN⁻ anion paired with a bulky, asymmetric organic cation, such as 1-alkyl-3-methylimidazolium or 1-alkyl-4-methylpyridinium. nih.gov

While this compound itself is a neutral molecule and not an ionic liquid, the alkyl thiocyanate structural motif is central to this field. The properties of these ILs, such as density and viscosity, are influenced by the length of the alkyl chains on the cation. nih.gov The use of thiocyanate as the anion makes these ILs interesting for applications in separation and purification technologies, including membrane preparation. researchgate.net

Examples of Thiocyanate-Based Ionic Liquids:

| Cation | Anion | Abbreviation |

|---|---|---|

| 1-Butyl-3-methylimidazolium | Thiocyanate | [BMIM][SCN] |

| 1-Butyl-4-methylpyridinium | Thiocyanate | [BMPy][SCN] |

| 1-Butyl-1-methylpyrrolidinium | Thiocyanate | [BMPYR][SCN] |

| 1-Hexyl-3-methylimidazolium | Thiocyanate | [HMIM][SCN] |

Ligand Chemistry in Coordination Polymers and Metal Complexes

The thiocyanate group is a classic and highly versatile ligand in coordination chemistry. nih.govwikipedia.org As an ambidentate ligand, the thiocyanate anion (SCN⁻) can coordinate to metal centers through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). wikipedia.org Furthermore, it can act as a bridging ligand, linking two or more metal centers to form extended structures like coordination polymers. mdpi.comchemrxiv.org The coordination mode depends on factors such as the hardness or softness of the metal ion and steric effects. wikipedia.org

This bridging capability allows the thiocyanate anion to form one-, two-, or three-dimensional polymeric networks. mdpi.comsfu.ca For example, the µ1,3-bridging mode is common in silver(I) coordination polymers, while µ1,1,3-modes can create more complex 2D layers. mdpi.comnih.gov

While most research focuses on the thiocyanate anion derived from salts like KSCN or NH₄SCN, a neutral organic molecule like this compound (R-SCN) can also function as a ligand. In this case, it would act as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on either the nitrogen or sulfur atom. This allows for the incorporation of the long dodecyl chain into the coordination sphere of a metal complex, which can influence the complex's solubility, steric properties, and intermolecular interactions.

Common Coordination Modes of the Thiocyanate Ligand:

| Coordination Mode | Description | Resulting Structure |

|---|---|---|

| Terminal N-bonded (Isothiocyanato) | M-NCS | Mononuclear Complex |

| Terminal S-bonded (Thiocyanato) | M-SCN | Mononuclear Complex |

| µ1,1-Bridging | M-SCN-M' | 1D Polymer |

| µ1,3-Bridging | M-NCS-M' | 1D, 2D, or 3D Polymers |

Applications in Perovskite Materials Research

The field of perovskite materials, particularly for applications in solar cells, has seen extensive research into additives and interfacial layers that can enhance device efficiency and stability. While the thiocyanate anion (SCN⁻) itself is known to be beneficial, this compound and its related compounds are being explored for their specific functionalities.

The thiocyanate anion has been shown to play a significant role in promoting the formation and stabilization of metal halide perovskite solar cells. greatcellsolarmaterials.com Researchers utilize various thiocyanate compounds to customize the properties of perovskite-based devices. greatcellsolarmaterials.com One related compound, n-dodecylammonium thiocyanate, is offered by materials suppliers specifically for researchers to explore the effect of the SCN⁻ anion in perovskite opto-electronic systems. greatcellsolarmaterials.com

| Compound Group | Specific Compound Example | Role in Perovskite Research | Research Finding |

| Alkylammonium Thiocyanates | n-Dodecylammonium thiocyanate | Additive / Precursor | The thiocyanate anion (SCN⁻) helps promote the formation and stabilization of metal halide perovskite films. greatcellsolarmaterials.com |

| Organic Thiocyanates | This compound | Functional Material (Interfacial Layer) | Forms self-assembled monolayers (SAMs) on gold substrates, which can be used to modify interfaces in electronic devices. tum.de |

Precursors for Agrochemicals and Specialty Chemicals Research

The this compound molecule serves both as a direct-use agent in certain agrochemical formulations and as a versatile synthetic intermediate for producing a range of specialty chemicals. wikipedia.orggoogle.com

As an agrochemical, this compound has been identified in patents as an active ingredient in pest control. google.com Specifically, it has been listed as an organic thiocyanate insecticide. google.comgoogle.com This application leverages the biological activity of the thiocyanate functional group, combined with the physical properties imparted by the long dodecyl chain.

Beyond its direct use, this compound is a valuable building block in synthetic chemistry because the thiocyanate group (R-SCN) can be converted into various other sulfur-containing functionalities. wikipedia.org Organic thiocyanates are recognized as important precursors that provide efficient access to diverse molecular scaffolds. wikipedia.orgresearchgate.net The reactivity of the thiocyanate group allows for several key transformations:

Hydrolysis to Thiocarbamates: In the Riemschneider thiocarbamate synthesis, organic thiocyanates are hydrolyzed to form thiocarbamates. wikipedia.org

Isomerization to Isothiocyanates: Under certain conditions, thiocyanates can isomerize to the corresponding isothiocyanates (R-NCS), which are themselves highly reactive and useful synthetic intermediates. wikipedia.org

Conversion to Thioates: Electrochemical reduction can convert thiocyanates into thioates and cyanide. wikipedia.org

These chemical pathways allow for the synthesis of specialty chemicals where the dodecyl group provides significant lipophilicity. This property is desirable for products intended for use in non-aqueous environments or for applications requiring surface activity, such as surfactants, functional fluids, or specialized additives. The versatility of the thiocyanate group makes this compound a useful starting material for creating complex molecules with tailored properties. researchgate.net

| Precursor | Reaction Type | Resulting Functional Group/Compound | Potential Application of Derivative |

| This compound | Hydrolysis (Riemschneider synthesis) | n-Dodecyl thiocarbamate | Synthesis of other sulfur-containing heterocycles. wikipedia.org |

| This compound | Isomerization | n-Dodecyl isothiocyanate | Precursor for substituted thioureas and other bioactive molecules. wikipedia.org |

| This compound | Electrochemical Reduction | n-Dodecyl thioate | Intermediate for further chemical synthesis. wikipedia.org |

| This compound | Radical Addition to Alkenes | Homologated thiocyanates | Building blocks for more complex lipophilic molecules. researchgate.net |

Exploration of Biological Activity Mechanisms Pertaining to Alkyl Thiocyanates, Including N Dodecyl Thiocyanate

Antimicrobial Action Mechanisms via Hypothiocyanous Acid (HOSCN) Formation

The antimicrobial activity of alkyl thiocyanates is intrinsically linked to the generation of hypothiocyanous acid (HOSCN), a potent microbicidal agent. nih.gov This process is a key component of the innate immune system. nih.gov In biological systems, thiocyanate (B1210189) ions (SCN⁻), which can be released from alkyl thiocyanates, are utilized by various peroxidase enzymes. These enzymes, including lactoperoxidase, myeloperoxidase, and eosinophil peroxidase, catalyze the oxidation of thiocyanate by hydrogen peroxide (H₂O₂) to produce HOSCN. nih.gov

HOSCN is a mild but effective oxidant that selectively targets thiol groups (-SH) present in the proteins of pathogenic bacteria, viruses, and fungi. nih.gov This targeted oxidation can disrupt essential enzymatic functions and structural proteins, leading to the inhibition of microbial growth and ultimately cell death. The formation of HOSCN represents a crucial host defense mechanism, particularly in mucosal secretions where peroxidases and thiocyanate are found. nih.gov

Influence on Innate Immunity and Antioxidant Defense Systems at a Molecular Level

The role of thiocyanate extends beyond direct antimicrobial action; it is also a significant modulator of the innate immune and antioxidant defense systems. nih.govnih.gov Thiocyanate and its derivative, HOSCN, exhibit a dual function that is beneficial to the host. nih.gov While HOSCN acts as a microbicidal agent, thiocyanate itself can act as an antioxidant by scavenging more potent and damaging reactive oxygen species, such as hypochlorous acid (HOCl), which is produced by myeloperoxidase during inflammation. nih.govnih.gov The reaction between thiocyanate and hypochlorous acid also produces the less cytotoxic HOSCN, thereby mitigating tissue damage while still contributing to host defense. nih.gov

A key aspect of this selective toxicity lies in the differential effects of HOSCN on host and microbial cells. Mammalian cells possess efficient mechanisms to tolerate HOSCN. Specifically, the mammalian enzyme thioredoxin reductase can metabolize HOSCN, thus providing a protective antioxidant effect. nih.govresearchgate.net In contrast, the equivalent enzyme in many bacteria is inhibited by HOSCN, rendering the microbes more susceptible to its cytotoxic effects. nih.govresearchgate.net

Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase) and Anion Binding Sites

While direct studies on n-dodecyl thiocyanate are limited, the potential for thiocyanates to act as enzyme inhibitors can be inferred from their chemical properties. Carbonic anhydrases, a family of zinc-containing metalloenzymes, are known to be inhibited by various anions. nih.govresearchgate.net The catalytic activity of carbonic anhydrase relies on a zinc-bound hydroxide (B78521) ion in its active site. Anionic inhibitors can displace this hydroxide ion and coordinate with the zinc ion (Zn²⁺), thereby blocking the enzyme's function. mdpi.com

Given that thiocyanate is an anion, it has the potential to bind to the zinc center of carbonic anhydrase and other metalloenzymes, leading to their inhibition. The geometry and electronic properties of the anion are critical factors that determine the strength of this binding and the resulting inhibitory potency. nih.gov

Structure-Activity Relationship (SAR) Studies of Long-Chain Thiocyanate Derivatives in Biological Contexts

The biological activity of alkyl thiocyanates is significantly influenced by their chemical structure, particularly the length of the alkyl chain. Structure-activity relationship (SAR) studies on related long-chain compounds have demonstrated that modifications to the alkyl group can dramatically alter their efficacy and selectivity.

For instance, studies on various long-chain alkyl compounds have shown a clear correlation between the length of the alkyl chain and their antimicrobial and enzyme-inhibiting properties. nih.govnih.govnih.gov Generally, an increase in the lipophilicity, conferred by a longer alkyl chain, can enhance the compound's ability to penetrate microbial cell membranes, leading to greater antimicrobial activity. nih.gov However, there is often an optimal chain length beyond which activity may decrease due to factors such as reduced solubility or steric hindrance.

| Compound Class | Relationship between Alkyl Chain Length and Activity | Reference |

| Arylalkyl isothiocyanates | Longer chain length (e.g., 6-phenylhexyl isothiocyanate) showed greater inhibition of carcinogen metabolism compared to shorter chains. | nih.gov |

| Cationic amphiphilic AIEgens | Intermediate alkyl chain length (six carbons) exhibited superior antibacterial performance against Gram-positive bacteria. | nih.gov |

| (R)-3-Hydroxybutyric alkyl esters | Antibacterial activity increased with chain length from C1 to C6, with C6 showing the best properties. | nih.gov |

These findings suggest that the dodecyl (C12) chain of this compound likely plays a crucial role in its interaction with biological targets.

Thiocyanate Metabolism and Detoxification Pathways in Biological Systems

In biological systems, thiocyanate is primarily known as a detoxification product of cyanide. nih.gov The enzyme rhodanese, a sulfurtransferase, catalyzes the transfer of a sulfur atom from a donor to cyanide, forming the much less toxic thiocyanate. researchgate.netmdpi.com This is a major pathway for cyanide detoxification in mammals. nih.gov

Once formed, thiocyanate can be metabolized or eliminated. Microorganisms have developed specific pathways for the degradation of thiocyanate. Two notable pathways are:

Cyanate (B1221674) (CNO) Pathway: Thiocyanate is cleaved by thiocyanate dehydrogenase into cyanate and sulfide (B99878). The cyanate is then hydrolyzed to ammonia (B1221849) and carbon dioxide. researchgate.net

Carbonyl Sulfide (COS) Pathway: Thiocyanate hydrolase converts thiocyanate into carbonyl sulfide and ammonia. ethz.ch

In humans, the metabolism of related compounds like isothiocyanates proceeds through the mercapturic acid pathway, leading to their excretion as N-acetylcysteine conjugates. mdpi.com

Impact of Alkyl Chain Length on Biological Interactions

The length of the alkyl chain is a critical determinant of the biological activity of amphiphilic molecules, including this compound. The alkyl chain influences the compound's physicochemical properties, such as its solubility and lipophilicity, which in turn affect its interaction with biological membranes and macromolecules.

Several studies have highlighted the profound impact of alkyl chain length on biological efficacy:

In a series of cationic amphiphilic molecules, the length of the alkyl chain was found to be a key factor in modulating their antibacterial activity and selectivity. A compound with an intermediate chain length demonstrated the most potent and selective action against Gram-positive bacteria. nih.gov

For (R)-3-Hydroxybutyric alkyl esters, a clear trend was observed where the minimum inhibitory concentration (MIC) against various microorganisms decreased as the alkyl chain length increased from one to six carbons. nih.gov

In another study on phosphonium-based ionic liquids, an increase in the length of the alkyl chain of the fatty acid anion was correlated with increased toxicity. researchgate.net

These findings underscore the principle that the biological interactions of long-chain alkyl compounds like this compound are finely tuned by the length of their nonpolar tail. This parameter governs their ability to partition into and disrupt biological membranes, a common mechanism of action for antimicrobial agents.

| Study Subject | Observation on Increasing Alkyl Chain Length | Reference |

| Cationic amphiphilic AIEgens | Modulates selective binding and antibacterial activity. | nih.gov |

| (R)-3-Hydroxybutyric alkyl esters | Decreased minimum inhibitory concentration from C1 to C6. | nih.gov |

| Phosphonium based ionic liquids | Increased toxicity with longer fatty acid anion chain. | researchgate.net |

Environmental Behavior and Remediation Research of N Dodecyl Thiocyanate

Environmental Fate and Persistence Studies

Detailed research specifically investigating the environmental fate of n-dodecyl thiocyanate (B1210189) is limited. However, its chemical structure—a long, nonpolar dodecyl chain attached to a polar thiocyanate group—allows for inferences about its behavior in environmental systems, supplemented by data on related long-chain alkyl compounds and the thiocyanate moiety.

Biodegradability in Waste Water Treatment Systems

Specific studies on the biodegradability of n-dodecyl thiocyanate in wastewater treatment systems are not extensively documented in publicly available research. Based on its chemical properties, it is considered to be immiscible with water and may persist in the environment. The long alkyl chain suggests that, like other long-chain hydrocarbons, its degradation would likely proceed via aerobic microbial pathways, but the presence of the thiocyanate group could influence the rate and mechanism. General studies on thiocyanate (SCN⁻) show that it can be degraded by various microorganisms, but the covalent bond to a dodecyl group in this compound presents a more complex molecule for microbial enzymatic action.

Potential for Bioaccumulation and Environmental Mobility

The potential for bioaccumulation is linked to a substance's lipophilicity, often indicated by the octanol-water partition coefficient (Kow). Chemicals that are lipophilic (fat-soluble) tend to accumulate in the fatty tissues of organisms. up.pt Given its long alkyl (dodecyl) chain, this compound is expected to be lipophilic and poorly soluble in water. This suggests a potential for bioaccumulation in aquatic and terrestrial organisms. up.pt

Environmental mobility is largely influenced by a compound's solubility in water and its tendency to adsorb to soil and sediment. Due to its low water solubility, this compound is not likely to be highly mobile in aquatic environments. It would be more inclined to partition from the water column into organic matter in sediment and soil, reducing its transport via waterways. Studies on vegetables like chard and spinach have shown they can uptake and accumulate the thiocyanate ion from the soil, indicating that the thiocyanate moiety can enter the food chain. nih.gov

Table 1: Inferred Environmental Properties of this compound

| Property | Inferred Characteristic | Rationale |

| Water Solubility | Low / Immiscible | Presence of a 12-carbon alkyl chain. |

| Persistence | Potentially Persistent | Long-chain hydrocarbons can be slow to degrade. |

| Bioaccumulation | High Potential | Expected lipophilicity due to the long alkyl chain. up.pt |

| Mobility in Soil | Low | Low water solubility suggests strong adsorption to organic matter. |

Aquatic Fate and Degradation Products

The ultimate fate of this compound in aquatic systems is governed by processes such as biodegradation, hydrolysis, and photolysis. While specific degradation pathways for this compound are not well-defined, research on the general thiocyanate ion (SCN⁻) shows that its decomposition is controlled by microbial processes under both oxygen-rich (oxic) and oxygen-poor (anoxic) conditions. researchgate.netnih.gov

Under aerobic conditions, microbial degradation of the thiocyanate group typically yields ammonia (B1221849) and sulfate (B86663) as the final products. researchgate.netportlandpress.com Potential intermediate products can include carbonyl sulfide (B99878) (COS) or cyanate (B1221674) (CNO⁻), depending on the enzymatic pathway. portlandpress.com The degradation of the dodecyl chain would likely follow established pathways for long-chain alkanes, ultimately breaking down to carbon dioxide and water. Photochemical degradation, especially under UV light, has also been shown to be effective for thiocyanates, though less so than for cyanides. mdpi.com

Advanced Remediation Strategies for Thiocyanate Contamination

While data on this compound is sparse, extensive research exists on the remediation of the thiocyanate ion (SCN⁻), a common pollutant in industrial effluents from mining, coking, and textile industries. srce.hrnih.gov These strategies are relevant as they address the toxic functional group of the target compound.

Microbial Degradation Mechanisms by Specialized Organisms

Biological treatment is considered an effective and economical method for removing thiocyanate from wastewater. nih.gov This process relies on specialized microorganisms that can utilize thiocyanate as a source of energy, carbon, or nitrogen. nih.govresearchgate.net

Several bacterial species have been identified as effective thiocyanate degraders, with Thiobacillus being a dominant genus in many treatment systems. nih.govrsc.orgfao.org Other significant genera include Pseudomonas, Burkholderia, and Paracoccus. researchgate.netnih.govnih.gov

Research has revealed two primary enzymatic pathways for the initial step of thiocyanate biodegradation:

Carbonyl Sulfide (COS) Pathway: Thiocyanate is hydrolyzed to form carbonyl sulfide and ammonia. The COS is then further hydrolyzed to hydrogen sulfide and carbon dioxide. This pathway has been identified in organisms like Thiobacillus. nih.govrsc.org

Cyanate (CNO⁻) Pathway: Thiocyanate is broken down into hydrogen sulfide and cyanate. The cyanate is subsequently hydrolyzed to ammonia and carbon dioxide. This pathway is utilized by bacteria such as Pseudomonas putida. portlandpress.comnih.gov

The end products of both pathways are typically non-toxic compounds like sulfate (SO₄²⁻), ammonia (NH₄⁺), and bicarbonate (HCO₃⁻). researchgate.netfao.org The efficiency of microbial degradation can be influenced by factors such as pH, temperature, and the presence of other compounds like phenol (B47542) or ammonia, which can be inhibitory at high concentrations. researchgate.netfao.orgnih.gov

Table 2: Key Microbial Genera in Thiocyanate Degradation

| Microbial Genus | Degradation Role | Metabolic Notes |

| Thiobacillus | Dominant in many systems; autotrophic degradation. nih.govrsc.orgfao.org | Utilizes the COS pathway; obtains energy from oxidizing sulfur compounds. nih.gov |

| Pseudomonas | Heterotrophic degradation. portlandpress.comnih.gov | Can use thiocyanate as a nitrogen source; often follows the cyanate pathway. nih.govnih.gov |

| Burkholderia | Can use thiocyanate as the sole carbon source. nih.gov | Effective degrader, capable of handling high concentrations. nih.gov |

| Thiohalobacter | Degrades thiocyanate under saline conditions. nih.gov | Utilizes a thiocyanate dehydrogenase enzyme. nih.gov |

Adsorption-Based Removal Technologies and Mechanistic Modeling

Adsorption is a physical removal method that has been intensively studied for thiocyanate removal, offering an alternative or complementary approach to biological treatment. researchgate.net This technology uses various adsorbent materials to bind thiocyanate ions from aqueous solutions.

Commonly researched adsorbents include:

Activated Carbon: Materials derived from sources like coir pith have shown effective thiocyanate adsorption. nih.gov

Ion Exchange Resins: Anion-exchange resins can effectively remove thiocyanate with high capacity. nih.gov

Modified Materials: Silver chloride-loaded activated carbon (AgCl/C) has demonstrated removal efficiencies of over 98%. doaj.org Other novel adsorbents include surfactant-modified materials and metal hydroxides. researchgate.net

The performance of these adsorption systems is analyzed using mechanistic models to understand the underlying processes.

Kinetic Models: These models describe the rate of adsorption. The pseudo-second-order kinetic model has been found to correlate well with experimental data for thiocyanate adsorption on various materials, including ion-exchange resins and activated carbon, suggesting that the rate-limiting step may be chemisorption. nih.govnih.gov

Isotherm Models: Adsorption isotherms describe the equilibrium relationship between the concentration of thiocyanate in the solution and the amount adsorbed on the material's surface. The Langmuir and Freundlich isotherm models are commonly used. The Langmuir model, which assumes monolayer adsorption, has been shown to fit data well for thiocyanate adsorption on activated carbon and resins, allowing for the calculation of maximum adsorption capacity. nih.govnih.gov

Thermodynamic studies often accompany this modeling to determine if the process is spontaneous and whether it is exothermic (releases heat) or endothermic (requires heat). nih.govnih.gov

Future Research Directions and Emerging Trends for N Dodecyl Thiocyanate

Development of Novel Catalytic Methods for Selective Functionalization of the Alkyl Chain and Thiocyanate (B1210189) Moiety

Future synthetic research will pivot towards creating highly selective and efficient catalytic methods for modifying both the C12 alkyl chain and the thiocyanate group of n-dodecyl thiocyanate. A significant trend is the move towards C-H bond activation, which allows for the direct functionalization of the aliphatic backbone, a traditionally challenging task. researchgate.netresearchgate.net Recent advances have demonstrated the potential of palladium-catalyzed and Lewis base-catalyzed reactions to introduce thiocyanate groups onto various organic molecules, and these principles are being extended to the selective modification of long alkyl chains. researchgate.net

Another promising frontier is the use of photoredox catalysis. researchgate.net Methods employing visible light and inexpensive catalysts offer a green alternative to traditional methods, enabling reactions like radical cyclization and thiocyanation under mild, ambient conditions. researchgate.net The development of catalysts that can selectively target specific methylene (B1212753) groups on the dodecyl chain or facilitate controlled transformations of the thiocyanate moiety into other valuable functional groups (e.g., thioethers, thiazoles) remains a primary objective. nih.gov

| Catalytic Strategy | Focus Area | Potential Advantage |

| C-H Activation | Selective functionalization of the C12 alkyl chain | Direct modification of unactivated C-H bonds, improving atom economy. researchgate.netresearchgate.net |

| Photoredox Catalysis | Thiocyanation and subsequent cyclizations | Use of sustainable resources like visible light and air; metal-free options. researchgate.net |

| Lewis Base Catalysis | C-S bond formation | Simple, effective protocol for introducing thiocyanate groups onto diverse substrates. researchgate.net |

| Radical-based Reactions | Difunctionalization of C=C bonds and C(sp³)-H bonds | Access to complex molecules by incorporating a second functional group alongside the thiocyanate. researchgate.net |

Design of Advanced Functional Materials and Nanomaterials Incorporating this compound Moieties